1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with the CAS Number: 1909306-23-5 . It has a molecular weight of 226.27 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(tert-butoxycarbonyl)cyclohex-3-ene-1-carboxylic acid . The InChI code for this compound is 1S/C12H18O4/c1-11(2,3)16-10(15)12(9(13)14)7-5-4-6-8-12/h4-5H,6-8H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.27 . It is a powder and is typically stored at 4 degrees Celsius .Scientific Research Applications
Application in Liquid- and Solid-Phase Synthesis
In the field of heterocyclic chemistry, derivatives of 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid have been utilized for the synthesis of quinoxalines. Specifically, (E)-3-Diazenylbut-2-enes derived from these compounds have been reacted with aromatic 1,2-diamines to produce 3-methylquinoxaline-2-carboxylates, both in liquid- and solid-phase synthesis, showcasing the versatility of these compounds in synthesizing complex molecular structures (Attanasi et al., 2001).
Role in Medicinal Chemistry and Material Sciences
The 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid derivatives are instrumental in the synthesis of biologically active compounds and materials science applications. For instance, these compounds have been used in continuous photo flow synthesis for scale-up production of deuterium-labeled cyclobutane carboxylic acid derivatives. These derivatives serve as building blocks for preparing various biologically active compounds and materials with cyclobutane ring systems, labeled with deuterium atoms. This synthesis process highlights the role of these compounds in advancing the fields of medicinal chemistry and materials science (Yamashita, Nishikawa, & Kawamoto, 2019).
Safety and Hazards
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)16-10(15)12(9(13)14)7-5-4-6-8-12/h4-5H,6-8H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYEHGTPDNOOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC=CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid |
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